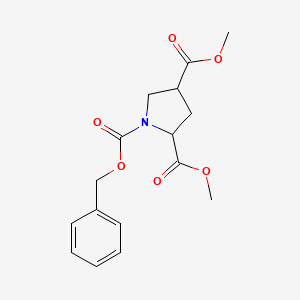
Poly(oxymethylene-co-1,3-dioxepane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxymethylene-co-1,3-dioxepane) is a copolymer known for its exceptional mechanical properties, including high tensile strength and remarkable impact resistance. This compound is a result of the copolymerization of oxymethylene and 1,3-dioxepane, which imparts unique characteristics to the material, making it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through cationic ring-opening polymerization. The process involves the polymerization of 1,3,5-trioxane with 1,3-dioxepane under acidic conditions. The reaction is initiated by a cationic catalyst, such as boron trifluoride etherate, which facilitates the opening of the cyclic ethers and their subsequent polymerization .
Industrial Production Methods: In industrial settings, the production of poly(oxymethylene-co-1,3-dioxepane) involves the use of continuous polymerization reactors. The monomers are fed into the reactor along with the catalyst, and the polymerization is carried out at controlled temperatures and pressures to ensure consistent product quality. The resulting polymer is then extruded, pelletized, and subjected to further processing as needed .
Análisis De Reacciones Químicas
Types of Reactions: Poly(oxymethylene-co-1,3-dioxepane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxymethylene and dioxepane units in the polymer chain .
Common Reagents and Conditions:
Oxidation: The polymer can be slowly oxidized in air, especially at elevated temperatures. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or ammonia, which can attack the polymer backbone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while substitution reactions can introduce various functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
Poly(oxymethylene-co-1,3-dioxepane) has a wide range of applications in scientific research due to its unique properties :
Chemistry: It is used in the synthesis of advanced materials and as a precursor for the preparation of functionalized polymers.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical devices and drug delivery systems.
Medicine: It is explored for applications in tissue engineering and as a scaffold for cell growth.
Mecanismo De Acción
The mechanism of action of poly(oxymethylene-co-1,3-dioxepane) is primarily related to its chemical structure. The copolymer consists of repeating oxymethylene and dioxepane units, which provide a balance of rigidity and flexibility. The oxymethylene units contribute to the polymer’s high tensile strength and crystallinity, while the dioxepane units enhance its processability and impact resistance .
At the molecular level, the polymer’s properties are influenced by the interactions between the polymer chains and the surrounding environment. For example, the polymer’s hydrophilicity can be adjusted by modifying the ratio of oxymethylene to dioxepane units, which affects its surface properties and interactions with other materials .
Comparación Con Compuestos Similares
Poly(oxymethylene-co-1,3-dioxepane) can be compared with other similar compounds, such as poly(oxymethylene) and poly(1,3-dioxepane) :
Poly(oxymethylene): Also known as polyacetal, this homopolymer consists solely of oxymethylene units. It has high tensile strength and crystallinity but is less processable and more prone to degradation under acidic conditions.
Poly(1,3-dioxepane): This homopolymer consists solely of dioxepane units. It is more flexible and easier to process but lacks the high tensile strength and crystallinity of poly(oxymethylene).
Uniqueness: Poly(oxymethylene-co-1,3-dioxepane) combines the best properties of both poly(oxymethylene) and poly(1,3-dioxepane), offering a unique balance of strength, flexibility, and processability. This makes it a versatile material for a wide range of applications .
Propiedades
Número CAS |
104673-60-1 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
Clave InChI |
AYLMAELYADLOEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCOC1.C1OCOCO1 |
Números CAS relacionados |
25214-85-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


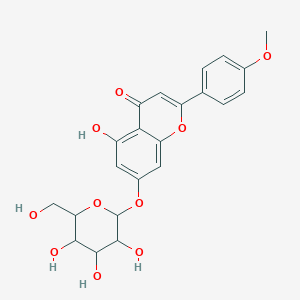
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
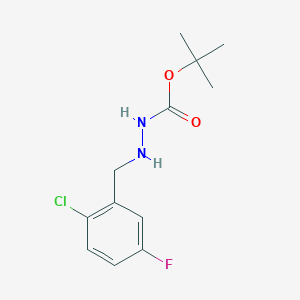

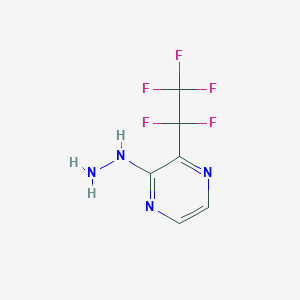
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
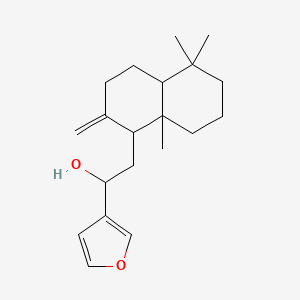
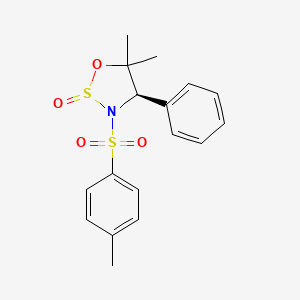
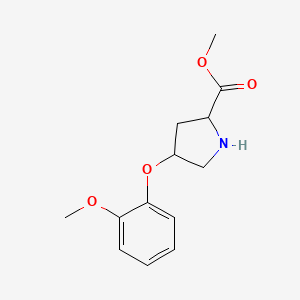
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)

